molecular formula C18H18O3 B1360674 2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-25-3

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1360674
CAS No.: 898760-25-3
M. Wt: 282.3 g/mol
InChI Key: BIXMGGXAHGPDJA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone is a synthetic benzophenone derivative characterized by methyl substituents at the 2- and 6-positions of one aromatic ring and a 1,3-dioxolane ring at the 4'-position of the second aromatic ring. Benzophenones are widely studied for their structural diversity and applications in pharmaceuticals, photochemistry, and materials science. Synthetic routes for analogous compounds (e.g., 4'-(1,3-dioxolan-2-yl)-2-methylbenzophenone) report yields up to 97%, highlighting efficient methodologies for introducing dioxolane functionalities .

Properties

IUPAC Name

(2,6-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-12-4-3-5-13(2)16(12)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMGGXAHGPDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645117
Record name (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-25-3
Record name (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone generally proceeds via the following key steps:

  • Formation of the Benzophenone Core with 2,6-Dimethyl Substitution:
    The benzophenone core bearing methyl groups at positions 2 and 6 can be synthesized through Friedel-Crafts acylation. Typically, 2,6-dimethylbenzoyl chloride is reacted with an appropriate aromatic compound under Lewis acid catalysis (e.g., aluminum chloride) to generate the benzophenone skeleton with desired substitution.

  • Acetalization to Introduce the 1,3-Dioxolane Ring:
    The benzophenone derivative undergoes acetalization with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction is performed under reflux conditions in toluene, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium toward dioxolane ring formation.

  • Methylation (if necessary):
    If starting materials lack methyl groups at the 2 and 6 positions, methylation can be performed using methyl iodide and a strong base like sodium hydride to introduce the methyl substituents on the aromatic ring.

Typical Reaction Scheme

Step Reagents/Conditions Purpose
1 2,6-Dimethylbenzoyl chloride + aromatic compound + AlCl3 Friedel-Crafts acylation to form 2,6-dimethylbenzophenone core
2 Benzophenone derivative + ethylene glycol + p-toluenesulfonic acid, reflux in toluene with Dean-Stark apparatus Acetalization to form 1,3-dioxolane ring
3 Methyl iodide + NaH (if needed) Methylation of aromatic ring positions 2 and 6

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory methods to larger scales, often employing continuous flow reactors to improve reaction control, yield, and safety. Automated systems facilitate precise temperature control and continuous removal of water during acetalization, enhancing efficiency. The use of optimized solvents and catalysts is standard to minimize waste and improve purity.

Types of Reactions Involved

  • Friedel-Crafts Acylation: Electrophilic aromatic substitution to build the benzophenone core.
  • Acetalization: Formation of the cyclic acetal (dioxolane) protecting group under acidic conditions.
  • Methylation: Nucleophilic substitution to introduce methyl substituents on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzophenone derivatives.

Scientific Research Applications

2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the benzophenone moiety can participate in photochemical reactions, making it useful in photochemistry and photobiology studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzophenones

The target compound’s structure is distinguished by its substitution pattern. Key analogs and their structural differences include:

Compound Name Substituents Key Structural Features
2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone 2,6-dimethyl (Ring A); 4'-dioxolane (Ring B) Steric hindrance from dimethyl groups; electron-rich dioxolane enhances stability .
Selagibenzophenone B Natural benzophenone with prenyl/dimethylallyl groups Bicyclo[3.3.1]nonane skeleton; substituent variability leads to spectral discrepancies .
3-Bromo-4'-(1,3-dioxolan-2-yl)benzophenone 3-bromo (Ring A); 4'-dioxolane (Ring B) Bromine increases molecular weight and reactivity; impacts safety profile .
Hyperibone K Polyprenylated benzophenone Complex prenyl chains; enhances lipophilicity and bioactivity .
Isoxanthochymol Prenyl vs. dimethylallyl groups Substituent differences alter NMR signals (δH 4.86–5.21 for olefinic protons) .

Key Insights :

  • Electron Density: The dioxolane ring donates electron density to the benzophenone core, modulating photoreactivity compared to halogenated analogs (e.g., 3-bromo derivative) .

Spectroscopic and Physicochemical Properties

Spectroscopic data for benzophenones are highly sensitive to substituents:

  • NMR Shifts :
    • Isoxanthochymol : Methyl signals at δH 0.77–1.79; olefinic protons at δH 5.16–5.21 .
    • Target Compound : Expected upfield shifts for methyl groups (δH ~1.2–2.0) and distinct dioxolane protons (δH ~4.0–5.0) .
  • Mass Spectrometry : Brominated analogs (e.g., 3-bromo derivative) exhibit characteristic isotopic patterns, while methylated derivatives show simpler fragmentation .

Physicochemical Properties :

  • The dioxolane group enhances solubility in polar solvents (e.g., acetonitrile/water mixtures) compared to fully aromatic benzophenones .
  • Methyl groups reduce polarity, increasing lipophilicity (logP) relative to hydroxylated analogs like hyperibone K .

Biological Activity

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-25-3) is a compound of interest due to its potential biological activities. This compound is a derivative of benzophenone, which is known for its applications in various fields including pharmaceuticals and materials science. The presence of the 1,3-dioxolane moiety is significant as it may enhance the biological properties of the compound.

Chemical Structure and Properties

The molecular formula for this compound is C18H18O3C_{18}H_{18}O_{3} with a molecular weight of 282.33 g/mol. The structure features a benzophenone core substituted with a dioxolane ring, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds containing dioxolane structures exhibit a range of biological activities including antibacterial, antifungal, and potential anticancer properties. The following sections detail specific studies and findings related to the biological activity of this compound.

Antibacterial and Antifungal Activity

A study published in Molecules explored the synthesis and biological activity of various dioxolane derivatives, revealing that many compounds demonstrated significant antibacterial and antifungal properties. Specifically:

  • Antibacterial Activity : The synthesized compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for effective compounds. Notably, some derivatives exhibited potent activity against Pseudomonas aeruginosa.
  • Antifungal Activity : All tested compounds except one showed significant antifungal activity against Candida albicans, indicating that the dioxolane structure may be beneficial for such activities .

Table 1: Biological Activity Results of Dioxolane Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Type
Compound 1Staphylococcus aureus625Antibacterial
Compound 2Enterococcus faecalis1250Antibacterial
Compound 3Pseudomonas aeruginosa625Antibacterial
Compound 4Candida albicans-Antifungal

Mechanistic Insights

The mechanism by which dioxolane derivatives exert their biological effects may involve interaction with cellular targets or pathways. For instance, studies suggest that these compounds can disrupt bacterial cell wall synthesis or interfere with fungal cell membrane integrity. Further research is needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

  • Synthesis and Screening : A comprehensive study synthesized various dioxolane derivatives and screened them for biological activity. The results indicated that structural variations significantly influenced their antibacterial and antifungal potency .
  • Comparative Analysis : Another study compared enantiomerically pure versus racemic mixtures of dioxolanes, finding differences in biological activity that underscore the importance of stereochemistry in drug design .
  • Pharmacological Potential : Given the promising results in vitro, further investigations into the pharmacokinetics and toxicity profiles are warranted to assess the viability of these compounds as therapeutic agents.

Q & A

Q. What analytical methods are recommended for quantifying 2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone in complex matrices?

Methodological Answer:

  • GC-MS : After extraction and derivatization, GC-MS achieves a limit of quantification (LOQ) of 10 mg/kg in plant extracts. Derivatization enhances volatility for accurate detection .
  • HPLC : Reverse-phase HPLC with UV detection is effective for purity assessment, especially when coupled with methods like stir bar sorptive extraction (SBSE) for preconcentration in aqueous samples .
  • Polarography : Useful for detecting impurities (e.g., benzophenone in phenytoin preparations) with high sensitivity (detection limits ~0.1 µg/mL) .
Technique Matrix LOQ/Detection Limit Key Advantage
GC-MSPlant extracts10 mg/kgHigh specificity for complex mixtures
HPLC-UVPharmaceuticals0.05 µg/mLCompatibility with derivatization methods
PolarographyPharmaceuticals0.1 µg/mLSimultaneous impurity analysis

Q. How should researchers handle this compound to mitigate health risks?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, as benzophenone derivatives are linked to endocrine disruption and carcinogenicity (IARC 2B classification) .
  • Waste Disposal : Neutralize waste with activated charcoal or incinerate at high temperatures to prevent environmental release, given its low ecological hazard but bioaccumulation potential .

Q. What synthetic routes are optimal for producing this compound?

Methodological Answer:

  • Friedel-Crafts Acylation : Use Lewis acid catalysts (e.g., AlCl₃) for regioselective benzoylation of substituted aromatics. Monitor reaction progress via TLC or in-line UV spectroscopy .
  • Flow Chemistry : A two-step flow process with benzophenone as a dual HAT (hydrogen atom transfer) activator and oxidant improves yield (up to 97% conversion) and reduces byproducts .

Advanced Research Questions

Q. How do solvent interactions influence the stability of this compound in photochemical reactions?

Methodological Answer:

  • Solvatochromic Studies : Use UV-Vis spectroscopy to track carbonyl stretching frequency shifts (e.g., ν(C=O) at ~1660 cm⁻¹) in polar solvents like acetonitrile. Hydrogen bonding with water (τc ≈ 7.7 ps) stabilizes excited states but may quench reactivity .
  • Hydrogen Bonding : Computational modeling (DFT) reveals that solvent coordination to the dioxolane group alters electron density, affecting photoreduction efficiency .

Q. How can contradictions in carcinogenicity data for benzophenone derivatives be resolved?

Methodological Answer:

  • Route-Specific Analysis : Oral studies in rodents show hepatotoxicity (LOAEL = 50 mg/kg/day) and renal tumors, while dermal exposure data are inconclusive. Use physiologically based pharmacokinetic (PBPK) models to extrapolate human risks .
  • Dosage Thresholds : The TGA’s safe PDE (1.6 mg/day) for topical applications (≤26 ppm) contrasts with IARC’s 2B classification. Prioritize studies comparing chronic low-dose vs acute high-dose effects .

Q. What strategies minimize byproduct formation during synthesis?

Methodological Answer:

  • Inline Purification : Integrate scavenger resins or membrane filtration in flow systems to remove blocking groups (e.g., benzyl ethers) immediately post-reaction, reducing side-product accumulation .
  • Catalytic Optimization : Replace NaH with milder bases (e.g., K₂CO₃) in benzofuran coupling steps to suppress elimination byproducts .

Q. How do electron-donating groups (e.g., methyl, dioxolane) affect the photochemistry of benzophenone derivatives?

Methodological Answer:

  • UV Absorption : Methyl groups red-shift the n→π* transition (λmax ~350 nm), enhancing UV stability. Dioxolane substituents increase solubility in polar solvents but reduce triplet-state lifetime .
  • Mechanistic Studies : Use time-resolved ESR to track radical intermediates. The dioxolane ring’s electron donation accelerates HAT kinetics, enabling faster crosslinking in photoinitiator applications .

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